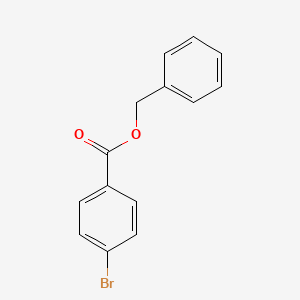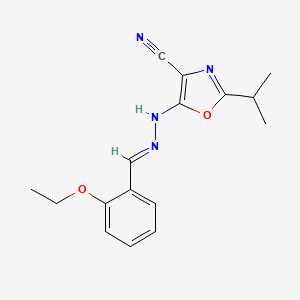
1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C9H10N4O . It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of “this compound” was investigated. An X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units . Comparison of NMR (nuclear magnetic resonance) spectra in liquid state (1H, 13C, 15N) with those of “fixed” derivatives, as well as with the corresponding solid state NMR spectra reveal this compound to exist predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents like CDCl3 or C6D6, whereas in DMSO-d6 the corresponding monomers are at hand .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 190.2 . More specific properties such as melting point, IR spectrum, and NMR data were not found in the search results.Scientific Research Applications
Catalytic Applications and Synthesis
One area of application is in catalysis and synthetic methodologies. For example, phenylboronic acid has been used as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity and environmental friendliness (Sara Nemouchi et al., 2012). Similarly, a robust protocol for Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles, including derivatives related to 1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one, highlights the importance of these structures in agrochemicals and pharmaceuticals (Mengchun Ye et al., 2013).
Molecular Docking and ADME
The synthesis and characterization of multi-heterocyclic antibacterial drugs incorporating pyrazole structures, followed by molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicate the pharmaceutical relevance of these compounds. These studies not only confirm the structural integrity of synthesized compounds but also explore their biological activity and pharmacokinetic properties, providing insights into their potential as antibacterial agents (J. Dhevaraj et al., 2019).
Material Science and Chemosensors
In material science, new colorimetric chemosensors based on hybrid azo-pyrazole/pyrrolinone ester hydrazones have been developed for the selective recognition of metal ions like Cu2+, Zn2+, and Co2+. These compounds demonstrate high sensitivity and specificity, showcasing the utility of pyrazole derivatives in developing advanced materials for chemical sensing and metal ion detection (T. Aysha et al., 2021).
Antitumor Agents
Moreover, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated as potent anti-tumor agents. The synthesis and characterization of these compounds, followed by their assessment against HepG2 cell lines, highlight the potential of pyrazole derivatives in cancer treatment (S. M. Gomha et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular function
Biochemical Pathways
The compound 1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one is known to regulate the TGF-β2/SMADs and Non-SMAD signaling pathways, affecting the expression levels of Collagen I, and Fibronectin Proteins . These pathways play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Result of Action
The compound this compound has been shown to have protective effects against posterior capsular opacification by regulating TGF-β2/SMADs and Non-SMAD signaling, Collagen I, and Fibronectin Proteins . This suggests that the compound may have potential therapeutic applications in the treatment of conditions related to these cellular processes.
Properties
IUPAC Name |
1-phenyldiazenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-6-7-13(11-9)12-10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKVZCXQKRXZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)
![2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2705639.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2705640.png)
![methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2705641.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid](/img/structure/B2705643.png)
![3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2705645.png)
![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate](/img/structure/B2705646.png)

![6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2705649.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2705653.png)


